(4-Methanesulfonyl-3-methylphenyl)methanamine
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Overview
Description
(4-Methanesulfonyl-3-methylphenyl)methanamine is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is characterized by the presence of a methanesulfonyl group and a methyl group attached to a phenyl ring, with a methanamine group at the para position relative to the methanesulfonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-3-methylphenyl)methanamine typically involves the sulfonylation of 3-methylphenylmethanamine. The reaction is carried out using methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-3-methylphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and substituted phenylmethanamines .
Scientific Research Applications
(4-Methanesulfonyl-3-methylphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methanesulfonyl-3-methylphenyl)methanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s effects are mediated through pathways involving sulfonylation and amination reactions .
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-4-methanesulfonylphenyl)methanamine
- (4-Methanesulfonylphenyl)methanamine
- (3-Methanesulfonylphenyl)methanamine
Uniqueness
(4-Methanesulfonyl-3-methylphenyl)methanamine is unique due to the specific positioning of the methanesulfonyl and methyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(3-methyl-4-methylsulfonylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-5-8(6-10)3-4-9(7)13(2,11)12/h3-5H,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGZTRLOUKGEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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